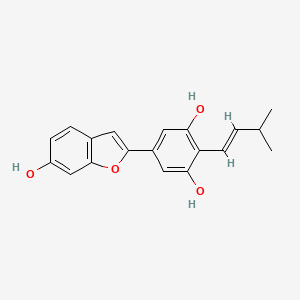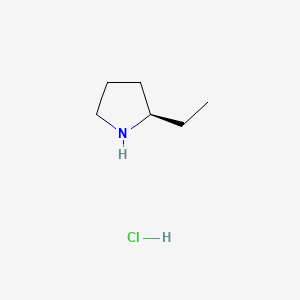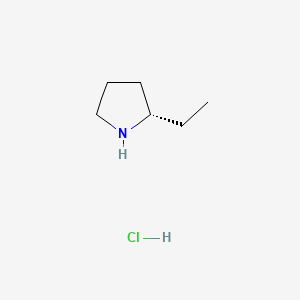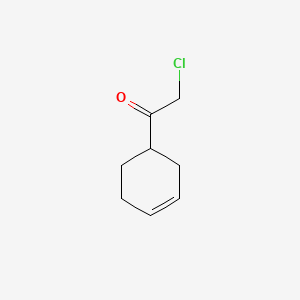
2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-2’-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate” is a chemical compound with the molecular formula C50H93NO9 . It is also known by other names such as “2-(2’-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate” and "AKOS022184587" .
Molecular Structure Analysis
The molecular weight of this compound is 852.3 g/mol . The InChI (International Chemical Identifier) string of this compound is "InChI=1S/C50H93NO9/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-38-40-48 (59-44 (5)54)50 (56)51-46 (41-57-42 (3)52)49 (60-45 (6)55)47 (58-43 (4)53)39-37-35-33-31-29-20-18-16-14-12-10-8-2/h46-49H,7-41H2,1-6H3, (H,51,56)" . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is "CCCCCCCCCCCCCCCCCCCCCC (C (=O)NC (COC (=O)C)C (C (CCCCCCCCCCCCCC)OC (=O)C)OC (=O)C)OC (=O)C" .
Physical and Chemical Properties Analysis
This compound is a powder in its physical state . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound has a high complexity of 1070 and a topological polar surface area of 134 Ų .
科学的研究の応用
Understanding Lipid Oxidation and Degradation
Research on lipid oxidation, particularly in food science, provides insights into the thermo-oxidative degradation of lipids, a process relevant to understanding the stability and shelf life of food products. Proton nuclear magnetic resonance (1H NMR) spectroscopy has been utilized to study the thermo-oxidative degradation of food lipids under various conditions, highlighting the influence of lipid composition and degradation conditions. This method offers qualitative and quantitative information on primary and secondary oxidation compounds formed during lipid degradation, which could be relevant for studying compounds similar to “2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate” in food matrices (Martínez-Yusta, Goicoechea, & Guillén, 2014).
Role in Inflammation and Metabolic Syndrome
Linoleic acid derivatives, including hydroxyoctadecadienoic acids, have been studied for their roles in inflammation associated with metabolic syndrome and cancer. These derivatives are products of lipid oxidation and could have similarities in behavior and function to the compound of interest, suggesting potential applications in understanding inflammatory processes and metabolic regulation (Vangaveti, Jansen, Kennedy, & Malabu, 2016).
Pharmacological Applications
The pharmacological activities of compounds, including their anticancer, antiprotozoal, and anti-inflammatory effects, have been explored in various studies. For instance, trecrezan and its analogs, which have structural similarities to the compound of interest, have been investigated for their modulating actions on immunity and hemopoiesis, suggesting a potential application in immune correction and the treatment of immune deficiency and autoimmune disorders (Voronkov, Kolesnikova, Rasulov, & Mirskova, 2007).
Materials Science and Engineering Applications
The thermophysical properties of octadecane, for example, have been reviewed for phase change studies, which are crucial for the development of materials for energy storage applications. Understanding the properties of similar compounds can aid in the design of new materials with improved thermal storage capabilities (Faden, Höhlein, Wanner, König-Haagen, & Brüggemann, 2019).
特性
IUPAC Name |
[3,4-diacetyloxy-2-(2-acetyloxytetracosanoylamino)octadecyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H93NO9/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-38-40-48(59-44(5)54)50(56)51-46(41-57-42(3)52)49(60-45(6)55)47(58-43(4)53)39-37-35-33-31-29-20-18-16-14-12-10-8-2/h46-49H,7-41H2,1-6H3,(H,51,56) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCVTRLLENFCDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC(=O)C)C(C(CCCCCCCCCCCCCC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H93NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Fructose, D-, [3H(G)]](/img/structure/B592566.png)




![3-ACETYL-1-[2.5-DISULFOPHENYL]-2-PYRAZDIN-5ONE,DIPOTASSIUM](/img/no-structure.png)



![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)

![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)
